
MFCD02366940
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02366940 involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the reaction of dimethylbiguanide with carbon dots, which results in the formation of this compound. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often includes the use of large-scale reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The process may also involve additional purification steps to remove any impurities that could affect the compound’s performance in its intended applications .
Chemical Reactions Analysis
Types of Reactions
MFCD02366940 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives with enhanced photoluminescent properties, while reduction reactions can yield reduced forms with different chemical characteristics .
Scientific Research Applications
MFCD02366940 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: Used as a photoluminescent marker in chemical analysis and synthesis.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Industry: Utilized in the development of advanced materials with specific optical properties for use in electronics and photonics
Mechanism of Action
The mechanism by which MFCD02366940 exerts its effects involves its interaction with cellular components and the induction of oxidative stress. The compound’s photoluminescent properties allow it to generate reactive oxygen species (ROS) upon exposure to light, leading to DNA damage and cell cycle arrest in cancer cells. This process ultimately results in apoptosis, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
MFCD02366940 can be compared with other similar compounds based on its chemical structure and properties:
Dimethylbiguanide: Shares a similar biguanide functional group but lacks the photoluminescent properties of this compound.
Carbon Dots: Similar in their photoluminescent properties but differ in their chemical composition and specific applications.
Other Photoluminescent Compounds: Such as quantum dots, which also exhibit strong photoluminescence but may have different toxicity profiles and applications .
Properties
IUPAC Name |
11-(4-fluoroanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c23-14-9-11-15(12-10-14)25-21-17-6-2-1-5-16(17)18(13-24)22-26-19-7-3-4-8-20(19)27(21)22/h3-4,7-12,25H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXXOKBOGAAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
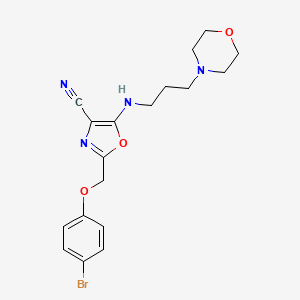
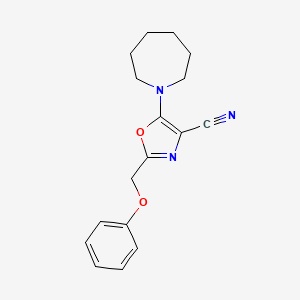
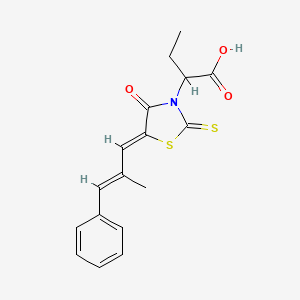
![[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B7757197.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757202.png)
![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757214.png)
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757223.png)
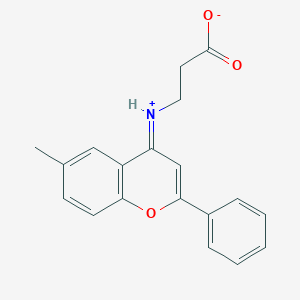
![Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B7757241.png)
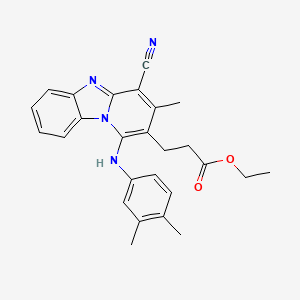
![Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B7757253.png)
![11-[(2-Phenylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7757254.png)
![2-Ethyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7757266.png)
